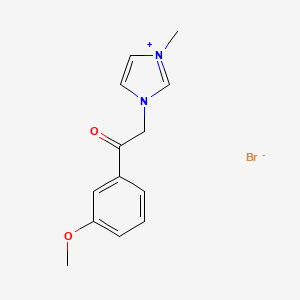
Proglycosyn
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Proglycosyn promotes glycogen synthesis and phosphoprotein phosphatase activity.
Wissenschaftliche Forschungsanwendungen
Metabolic Effects
Glycogen Metabolism
Proglycosyn has been shown to significantly influence glycogen metabolism in the liver. It promotes hepatic glycogen synthesis by stabilizing glycogen stores and activating glycogen synthase while inhibiting glycogen phosphorylase and glycolysis. This dual action helps maintain glucose homeostasis, especially during periods of fasting or strenuous exercise .
Fatty Acid Metabolism
Research indicates that this compound inhibits fatty acid synthesis and stimulates fatty acid oxidation. It also lowers fructose 2,6-bisphosphate levels, which is crucial for regulating glycolytic flux. However, it does not significantly affect cell swelling or cyclic AMP levels in hepatocytes from fed rats, suggesting a specific action on metabolic pathways without broadly affecting cellular homeostasis .
Sports Nutrition
Post-Workout Recovery
this compound is utilized in sports nutrition as a post-workout recovery supplement. Its formulation typically includes a balanced ratio of protein and carbohydrates designed to enhance muscle protein synthesis and glycogen replenishment. Studies have shown that combining protein with carbohydrates can elevate insulin levels comparably to simple carbohydrates alone, thus optimizing recovery processes .
Muscle Protein Synthesis
The inclusion of whey protein isolates and L-glutamine in this compound formulations supports muscle recovery by providing essential amino acids needed for muscle repair post-exercise. L-glutamine is particularly important as it can be depleted during intense physical activity . The synergistic effect of protein and carbohydrates not only enhances muscle growth but also aids in reducing muscle breakdown during recovery periods .
Clinical Research Insights
Case Studies on Efficacy
Recent clinical studies have documented the efficacy of this compound in various athletic populations, including bodybuilders and endurance athletes. For instance, athletes using this compound reported improvements in muscle mass and performance metrics compared to those relying solely on carbohydrate supplementation .
Additionally, the metabolic effects of this compound have been explored in controlled environments where its impact on glucose levels and energy metabolism was monitored. These studies often highlight the compound's potential as a therapeutic agent for managing conditions associated with insulin resistance and metabolic syndrome .
Summary of Findings
| Application Area | Key Findings |
|---|---|
| Glycogen Metabolism | Promotes synthesis, stabilizes stores, activates synthase, inhibits phosphorylase and glycolysis |
| Fatty Acid Metabolism | Inhibits synthesis, stimulates oxidation, lowers fructose 2,6-bisphosphate levels |
| Sports Nutrition | Enhances post-workout recovery, supports muscle protein synthesis |
| Clinical Research | Documented improvements in muscle mass and performance among athletes |
Eigenschaften
CAS-Nummer |
103793-22-2 |
|---|---|
Molekularformel |
C13H15BrN2O2 |
Molekulargewicht |
311.17 g/mol |
IUPAC-Name |
1-(3-methoxyphenyl)-2-(3-methylimidazol-3-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C13H15N2O2.BrH/c1-14-6-7-15(10-14)9-13(16)11-4-3-5-12(8-11)17-2;/h3-8,10H,9H2,1-2H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LDFPYRMYXCBYSZ-UHFFFAOYSA-M |
SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=CC=C2)OC.[Br-] |
Kanonische SMILES |
C[N+]1=CN(C=C1)CC(=O)C2=CC(=CC=C2)OC.[Br-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
1-methyl-3 (2-oxo-2-(3-methoxyphenyl)ethyl)-1H-imidazolium bromide 1-methyl-3-(2-oxo-2-(3-methoxyphenyl)ethyl)-1H-imidazolium 1H-Imidazolium, 1-(2-(3-methoxyphenyl)-2-oxoethyl)-3-methyl-, bromide LY 177507 LY-177507 LY177507 proglycosyn |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















